![molecular formula C11H13BrO2 B1592640 Ethyl 3-(3-bromophenyl)propanoate CAS No. 40640-97-9](/img/structure/B1592640.png)
Ethyl 3-(3-bromophenyl)propanoate
Overview
Description
Ethyl 3-(3-bromophenyl)propanoate is an organic compound with the molecular formula C11H13BrO2 It is a brominated ester, characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(3-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-bromophenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-bromophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: 3-(3-hydroxyphenyl)propanoate, 3-(3-aminophenyl)propanoate.
Reduction: 3-(3-bromophenyl)propanol.
Oxidation: 3-(3-bromophenyl)quinone.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)propanoate finds applications in various scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-bromophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering their activity.
Comparison with Similar Compounds
Ethyl 3-(3-bromophenyl)propanoate can be compared with other brominated esters and phenylpropanoates:
Similar Compounds:
Uniqueness: this compound is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Biological Activity
Ethyl 3-(3-bromophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H13BrO2 and a molecular weight of approximately 273.13 g/mol. The presence of a bromine atom in the phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound in drug development.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, particularly against various strains of bacteria and fungi. The bromophenyl moiety is believed to contribute to this activity through hydrophobic interactions with microbial membranes.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. The amino group in related compounds has been shown to form hydrogen bonds with active site residues, potentially modulating enzyme activity.
- Anti-inflammatory Effects : Some derivatives of this compound have demonstrated anti-inflammatory properties in vitro, suggesting potential applications in treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects include:
- Hydrophobic Interactions : The bromophenyl group allows for hydrophobic interactions with lipid membranes or protein structures, enhancing the compound's ability to penetrate biological barriers.
- Hydrogen Bonding : The amino group can engage in hydrogen bonding with various biological macromolecules, influencing their conformations and activities.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:
Compound Name | Key Differences |
---|---|
Ethyl 3-amino-3-phenylpropanoate | Lacks bromine atom; different reactivity |
Ethyl 3-amino-3-(4-bromophenyl)propanoate | Bromine at para position; altered chemical properties |
Ethyl 2-amino-2-(4-bromophenyl)acetate | Contains an acetate group instead of propanoate |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Nature evaluated the antimicrobial effects of various aryl propionic esters, including derivatives of this compound. Results indicated that these compounds exhibited significant activity against Psoroptes cuniculi, a common parasite in agricultural settings .
- Enzyme Interaction Studies : Research conducted at Utrecht University explored the interaction between this compound and specific enzymes involved in metabolic pathways. The findings suggested that the compound could serve as a lead structure for developing enzyme inhibitors .
- Inflammation Model : A thesis from the University of Bath investigated the anti-inflammatory potential of similar compounds. Results indicated that derivatives showed promise in reducing inflammation markers in vitro .
Properties
IUPAC Name |
ethyl 3-(3-bromophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWUTAAOMFFHTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626296 | |
Record name | Ethyl 3-(3-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40640-97-9 | |
Record name | Ethyl 3-(3-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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